![molecular formula C23H23N3O6 B11473745 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473745.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzodioxole moiety with a trimethoxyphenyl group and a pyrazolopyridinone core. Its intricate structure suggests a range of biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine.
Coupling with Trimethoxyphenyl Group: The intermediate is then coupled with a trimethoxyphenyl derivative under specific reaction conditions to form the desired product.
Chemical Reactions Analysis
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or trimethoxyphenyl rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize yields .
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: Its structure-activity relationship has been studied to understand its potential as a template for developing more potent analogs.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with molecular targets such as tubulin. It modulates microtubule assembly, causing mitotic blockade and inducing apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar compounds include:
1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one: This compound shares the benzodioxole moiety but differs in its imidazole group, leading to different biological activities.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds also feature the benzodioxole ring but have different substituents, affecting their antioxidant activities.
The uniqueness of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its combination of structural elements, which confer specific biological activities not observed in the similar compounds listed above.
Properties
Molecular Formula |
C23H23N3O6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C23H23N3O6/c1-28-18-7-5-14(21(29-2)22(18)30-3)15-9-20(27)25-23-16(15)10-24-26(23)11-13-4-6-17-19(8-13)32-12-31-17/h4-8,10,15H,9,11-12H2,1-3H3,(H,25,27) |
InChI Key |
ZDHTXQJFHKYDQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC5=C(C=C4)OCO5)OC)OC |
Origin of Product |
United States |
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